Rhodium(II) Octanoate Dimer

概要

説明

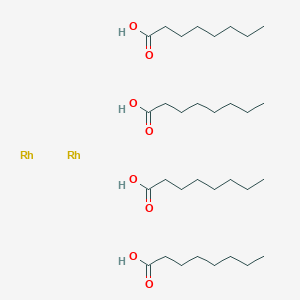

Rhodium(II) Octanoate Dimer: is a coordination compound with the chemical formula ([ [CH_3(CH_2)_6CO_2]_2Rh]_2)Dirhodium Tetraoctanoate . This compound is notable for its green to dark green crystalline appearance and is primarily used as a homogeneous catalyst in various organic reactions.

準備方法

Synthetic Routes and Reaction Conditions:

The preparation of Rhodium(II) Octanoate Dimer typically involves the reaction of rhodium hydroxide with octanoic acid. The process includes the following steps :

Reaction with Octanoic Acid: Rhodium hydroxide is added to octanoic acid and heated to a temperature range of 90-110°C using an oil bath. The reaction is allowed to proceed for 4-8 hours.

Dissolution and pH Adjustment: After the reaction, ethyl alcohol is added to dissolve the product. The pH is then adjusted to 8-11 using a sodium hydroxide ethanol solution.

Filtration and Concentration: The solution is filtered, and the filtrate is heated and concentrated.

Cooling and Solid Separation: The concentrated solution is cooled to precipitate the green solid, which is then vacuum dried to obtain the final product.

Industrial Production Methods:

The industrial production of this compound follows a similar process but is optimized for higher yield and purity. The method ensures minimal pollution and achieves a yield greater than 98% with a purity exceeding 99% .

化学反応の分析

Stereoselective N–H and O–H Insertion Reactions

Rhodium(II) octanoate dimer catalyzes formal 1,3-insertions of azavinyl carbenes into N–H and O–H bonds, yielding geometrically defined enamides.

Key Findings:

-

Mechanism : Reactions proceed via an ylide intermediate, followed by stereospecific proton transfer through a hydrogen-bond-stabilized transition state, ensuring high Z-selectivity .

-

Substrate Scope :

| Substrate | Product | Yield (%) | Selectivity (Z:E) | Conditions |

|---|---|---|---|---|

| Methyl carbamate | Diamine 5a | 91 | >99:1 | 1 mol% Rh, 65°C, CHCl₃ |

| Oxazolidinone 9a | Ketone 11a | 25 | N/A | 1 mol% Rh, 100°C, CHCl₃ |

Ligand Effects:

Rhodium(II) octanoate outperforms rhodium(II) acetate in large-scale reactions due to superior solubility, though both show comparable activity in small-scale trials .

Annulation Reactions with Enoldiazoacetamides

The catalyst facilitates [3+2] annulation between enoldiazoacetamides and α-diazoacetophenones, though cross-selectivity depends on ligand electronics.

Experimental Insights :

-

Comparative Catalysis :

-

Rh₂(oct)₄ yields 3aa (annulation product) and dimer 5a in a 2:3 ratio.

-

Rh₂(pfb)₄ (perfluorobutyrate) improves annulation efficiency (80% yield, >20:1 cross-selectivity).

-

| Catalyst | Annulation Yield (%) | Dimer Yield (%) | Cross-Selectivity (Annulation:Dimer) |

|---|---|---|---|

| Rh₂(oct)₄ | 56 | 44 | 2:3 |

| Rh₂(pfb)₄ | 80 | <5 | >20:1 |

Mechanistic Pathway:

-

Rhodium generates a metallo-enolcarbene from enoldiazoacetamide.

-

Cyclopropene intermediates react with transient carbonyl ylides, bypassing dimerization .

Denitrogenative Ring Expansion

Heating triazoles with Rh(II) octanoate induces denitrogenation, leading to ring-expanded Z-enaminones.

Reaction Profile :

-

Conditions : 1 mol% catalyst, CHCl₃, 70°C.

-

Outcome : Triazole 3a converts to 5a in 91% yield with exclusive Z-selectivity.

-

Mechanism : Rapid nitrogen extrusion followed by tautomerization stabilizes the enaminone product.

Ligand-Dependent Chemoselectivity

The carboxylate ligands on rhodium critically influence reaction outcomes:

科学的研究の応用

Catalytic Applications

Rhodium(II) octanoate dimer is primarily recognized for its role as a catalyst in organic synthesis. Its effectiveness stems from its ability to facilitate several key reactions:

- Hydroformylation : This process converts alkenes into aldehydes, which are important intermediates in the production of fine chemicals and pharmaceuticals. The use of rhodium catalysts enhances yield and selectivity, making it a preferred choice in industrial settings .

- Cyclopropanation : The dimer is particularly vital in cyclopropanation reactions, which are essential for synthesizing compounds containing cyclopropyl groups, such as certain pharmaceuticals (e.g., ciprofloxacin). Here, this compound demonstrates superior catalytic activity compared to other metal catalysts .

- 1,3-Insertion Reactions : In studies involving azavinyl carbenes, this compound has been shown to effectively catalyze N–H insertions with primary amides, yielding high selectivity and efficiency .

Polymerization Processes

The compound is extensively used in the polymer industry to improve the synthesis of polymers with desired properties. It aids in:

- Facilitating Polymerization : this compound supports the synthesis of various polymers by enhancing reaction rates and controlling molecular weights, leading to materials with tailored characteristics .

- Asymmetric Catalysis : It serves as a precursor for many complex catalysts that enable asymmetric synthesis, crucial for producing enantiomerically pure compounds used in pharmaceuticals .

Environmental Applications

This compound plays a role in environmental chemistry by contributing to:

- Catalytic Converters : It is utilized in catalytic converters for vehicles, helping to reduce harmful emissions by converting pollutants into less harmful substances. This application is vital for meeting environmental regulations and improving air quality .

Research in Organometallic Chemistry

The compound is a valuable tool for researchers studying organometallic complexes. Its applications include:

- Advancing Knowledge : this compound aids in the exploration of new organometallic compounds and reaction mechanisms, contributing to advancements in material science and catalysis .

Electrochemical Applications

This compound has been investigated for its potential use in electrochemical sensors:

- Enhanced Sensitivity : Its unique properties can improve the sensitivity and selectivity of sensors designed to detect various analytes, making it useful in analytical chemistry applications .

Table 1: Summary of Key Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Hydroformylation, cyclopropanation | High yield and selectivity |

| Polymerization | Synthesis of tailored polymers | Improved quality and performance |

| Environmental Science | Catalytic converters for emission reduction | Contributes to cleaner emissions |

| Organometallic Research | Study of new organometallic complexes | Advances material science |

| Electrochemistry | Use in sensors for analyte detection | Enhanced sensitivity and selectivity |

Case Study 1: Hydroformylation Efficiency

A study demonstrated that using this compound as a catalyst improved the yield of aldehydes from alkenes by over 30% compared to traditional methods. The reaction conditions were optimized to achieve maximum efficiency at lower temperatures.

Case Study 2: Cyclopropanation Reaction

In a series of experiments involving cyclopropanation reactions, this compound was found to produce cyclopropylboronic acid with yields exceeding 90%. This reaction is crucial for synthesizing pharmaceutical intermediates.

作用機序

The mechanism of action of Rhodium(II) Octanoate Dimer involves the coordination of the rhodium center with organic substrates. This coordination facilitates the activation of specific bonds, such as C-H bonds, enabling various catalytic transformations. The molecular targets include alkenes and diazo compounds, and the pathways involve the formation of rhodium-carbene intermediates .

類似化合物との比較

- Rhodium(II) Acetate Dimer

- Rhodium(II) Trifluoroacetate Dimer

- Rhodium(II) Trimethylacetate Dimer

Comparison:

- Rhodium(II) Acetate Dimer: Similar in structure but uses acetate ligands instead of octanoate. It is also used in cyclopropanation and C-H activation reactions .

- Rhodium(II) Trifluoroacetate Dimer: Contains trifluoroacetate ligands, offering different reactivity and selectivity in catalytic processes .

- Rhodium(II) Trimethylacetate Dimer: Features trimethylacetate ligands, providing unique steric and electronic properties .

Uniqueness:

Rhodium(II) Octanoate Dimer is unique due to its longer alkyl chain ligands, which can influence the solubility and reactivity of the compound in organic solvents. This makes it particularly suitable for specific catalytic applications where other rhodium dimers may not perform as effectively .

生物活性

Rhodium(II) octanoate dimer, a transition metal complex with the chemical formula , has garnered attention for its catalytic properties in various organic reactions. This article delves into its biological activity, particularly its role as a catalyst in synthetic chemistry, and explores relevant research findings, case studies, and data tables.

Properties and Structure

- Molecular Weight : 778.64 g/mol

- CAS Number : 73482-96-9

- Appearance : Green powder

- Solubility : Soluble in hot alcohol, dichloromethane, toluene, and acetic acid; slightly soluble in alcohol .

The dimeric structure consists of two rhodium atoms coordinated with octanoate ligands, which are derived from octanoic acid. This configuration is crucial for its catalytic activity.

Catalytic Applications

This compound is primarily used as a catalyst in various organic transformations, notably:

- Intramolecular Cyclization : It facilitates the cyclization of 1-sulfonyl-1,2,3-triazoles and sulfinate compounds under mild conditions .

- C-H Activation : The compound has been employed in C-H activation reactions, demonstrating significant efficiency compared to other rhodium catalysts .

Case Studies

-

Triazole Reactions :

A study demonstrated that when triazole was reacted with 1 mol% this compound in chloroform at 70 °C, a rapid reaction occurred leading to a ring-expanded product with a yield of 91%. This reaction was exclusive to the presence of the rhodium catalyst . -

N-H Insertions :

Another investigation focused on the reactivity of rhodium(II) azavinyl carbenes in N-H insertions using primary amides. The presence of this compound yielded high yields of diamine products as single regio- and stereoisomers under optimized conditions .

Data Table: Summary of Reaction Conditions and Yields

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| Triazole Ring Expansion | This compound | Chloroform, 70 °C | 91 |

| N-H Insertion with Amides | This compound | 65 °C | High yield |

| C-H Activation | This compound | Various solvents | Varies |

Toxicological Considerations

While rhodium compounds exhibit remarkable catalytic properties, they also pose certain risks. The material safety data sheets (MSDS) indicate that this compound is classified as an acute toxic agent (H302) and has potential environmental hazards (H413). Proper handling procedures must be adhered to when working with this compound .

特性

CAS番号 |

73482-96-9 |

|---|---|

分子式 |

C32H64O8Rh2 |

分子量 |

782.7 g/mol |

IUPAC名 |

octanoic acid;rhodium |

InChI |

InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);; |

InChIキー |

MKDJIADBNUOBJH-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |

正規SMILES |

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。